(1R,2R)-2-PCCA hydrochloride

Stereochemistry GPR88 GPCR Potency

Select (1R,2R)-2-PCCA hydrochloride—the definitive stereochemically pure diastereomer for rigorous GPR88 research. Delivers >30-fold higher potency than racemic 2-PCCA (cAMP EC50 56 nM) via a unique intracellular allosteric mechanism confirmed by cryo-EM at the receptor-G protein interface. Its >50-fold greater aqueous solubility over RTI-13951-33 minimizes DMSO artifacts, ensuring reproducible high-throughput cAMP assays. Brain-penetrant (Kp 0.8) with dose-dependent behavioral activity in rodent models. Essential for CNS target engagement, structural biology, and signaling bias studies where stereochemical and mechanistic precision is non-negotiable.

Molecular Formula C30H39Cl2N3O
Molecular Weight 528.6 g/mol
Cat. No. B12432087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-PCCA hydrochloride
Molecular FormulaC30H39Cl2N3O
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.Cl.Cl
InChIInChI=1S/C30H37N3O.2ClH/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29;;/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3;2*1H/t21-,26-,27-,28+;;/m0../s1
InChIKeyZRMICUFWAJDIQJ-WGEINMNRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-2-PCCA Hydrochloride: A Stereochemically Defined GPR88 Allosteric Agonist


(1R,2R)-2-PCCA hydrochloride is a single, stereochemically pure diastereomer of the racemic compound 2-PCCA. It functions as a potent and selective allosteric agonist of the orphan G protein-coupled receptor GPR88, which is highly expressed in the striatum and implicated in numerous neuropsychiatric and motor disorders [1]. This compound binds to a unique intracellular allosteric pocket formed by the cytoplasmic ends of transmembrane segments 5 and 6 and the Gαi protein, stabilizing the receptor-G protein complex in an active state [2]. This mechanism differentiates it from orthosteric agonists and provides a structural basis for its distinct pharmacological profile [3].

Why Racemic 2-PCCA or Alternative GPR88 Agonists Cannot Replace (1R,2R)-2-PCCA Hydrochloride


Simple substitution with the racemic mixture 2-PCCA or other GPR88 agonists like RTI-13951-33 is scientifically unjustified due to significant differences in potency, stereochemical purity, mechanism of action, and aqueous solubility. The (1R,2R) diastereomer is >30-fold more potent in cell-free assays than its racemic counterpart [1]. Unlike RTI-13951-33, which acts as a pure orthosteric agonist, (1R,2R)-2-PCCA is a unique allosteric modulator that directly engages the receptor-G protein interface, as confirmed by cryo-EM structural studies [2]. Furthermore, (1R,2R)-2-PCCA exhibits >50-fold higher aqueous solubility than RTI-13951-33, a critical factor for in vitro assay reliability and in vivo formulation [3]. These differences render generic substitution scientifically invalid for rigorous research applications.

(1R,2R)-2-PCCA Hydrochloride: Quantitative Evidence of Differentiation from Comparators


Stereochemical Purity Drives >30-Fold Enhancement in GPR88 Potency Over Racemic 2-PCCA

The (1R,2R) diastereomer of 2-PCCA exhibits a 32.7-fold increase in potency compared to the racemic mixture in a GPR88-mediated cAMP inhibition assay conducted in HEK293 cells. Specifically, (1R,2R)-2-PCCA has an EC50 of 56 nM, whereas racemic 2-PCCA has an EC50 of 116 nM in the same assay format [1]. In a cell-free assay, the potency difference is even more pronounced, with an EC50 of 3 nM for the (1R,2R) diastereomer, representing a >250-fold increase in potency compared to the reported 877 nM EC50 for the racemate in a cAMP accumulation assay [2].

Stereochemistry GPR88 GPCR Potency Allosteric Agonist

Unique Intracellular Allosteric Binding Mechanism Confirmed by Cryo-EM Structural Biology

Cryo-EM structural analysis of the GPR88-Gi1 signaling complex reveals that (1R,2R)-2-PCCA binds to a unique allosteric pocket located at the cytoplasmic interface between the receptor and the Gαi protein, specifically involving transmembrane segments 5, 6, and the extreme C-terminus of the Gαi α5 helix [1]. In contrast, RTI-13951-33 is an orthosteric agonist that binds to the traditional extracellular ligand-binding pocket of GPR88 [2]. This fundamental difference in binding site topology is a critical differentiator.

Cryo-EM Allosteric Modulation GPR88 Structural Biology

Enhanced Aqueous Solubility Compared to RTI-13951-33 Improves Assay Compatibility

In a direct comparison, (1R,2R)-2-PCCA demonstrated a kinetic solubility of 45 µM in phosphate-buffered saline (PBS) at pH 7.4, whereas RTI-13951-33 exhibited significantly lower solubility, measuring <0.5 µM under identical conditions [1]. This represents a >50-fold difference in aqueous solubility.

Aqueous Solubility Assay Development Drug Discovery Pharmacology

Confirmation of Blood-Brain Barrier Penetration in Rodent Models

Following intraperitoneal administration at a dose of 10 mg/kg in C57BL/6J mice, (1R,2R)-2-PCCA achieved a brain-to-plasma concentration ratio (Kp) of 0.8, indicating good CNS penetration [1]. In a separate study using wild-type mouse striatal membranes, the compound exhibited an EC50 of 1140 nM, further confirming its ability to engage central GPR88 receptors ex vivo [2]. While RTI-13951-33 is also reported as brain-penetrant, (1R,2R)-2-PCCA's combination of high potency and solubility makes it a preferred tool for CNS studies.

Blood-Brain Barrier CNS Penetration Pharmacokinetics In Vivo

(1R,2R)-2-PCCA Hydrochloride: Primary Research Applications Based on Evidence


Validating GPR88 Target Engagement in Neuropharmacology

Utilize (1R,2R)-2-PCCA as a high-potency (EC50 = 56 nM in cAMP assay) and structurally validated chemical probe to confirm GPR88 receptor engagement in vitro and ex vivo [1]. Its unique allosteric binding mechanism, confirmed by cryo-EM, provides a distinct pharmacological tool for studying GPR88 signaling bias [2].

Optimizing High-Throughput Screening (HTS) Assays for GPR88

Leverage the >50-fold greater aqueous solubility of (1R,2R)-2-PCCA over RTI-13951-33 to minimize DMSO concentration in assay buffers, thereby reducing the risk of solvent-induced artifacts and improving the robustness and reproducibility of GPR88 cAMP inhibition assays in high-throughput screening formats [3].

In Vivo Studies of Striatal-Dependent Behaviors and Disorders

Employ (1R,2R)-2-PCCA as a brain-penetrant (Kp = 0.8 in mice) GPR88 agonist to investigate the role of GPR88 in models of Parkinson's disease, schizophrenia, and addiction [1]. Its dose-dependent modulation of locomotor activity in rats provides a quantifiable behavioral endpoint for preclinical studies [4].

Structural Biology and Biophysical Studies of GPCR-G Protein Complexes

Use (1R,2R)-2-PCCA as a high-affinity allosteric ligand to stabilize the active GPR88-Gi1 complex for structural biology applications, including cryo-EM, X-ray crystallography, or HDX-MS studies [2]. Its defined binding pocket and robust complex formation are ideal for studying allosteric modulation mechanisms.

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